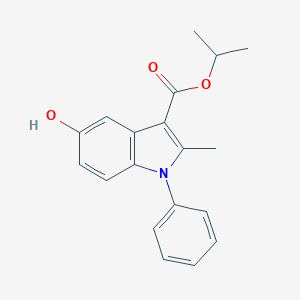![molecular formula C21H16N2O3 B259577 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B259577.png)
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile, also known as BMHPC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BMHPC is a member of the benzo[h]chromene family, which has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The exact mechanism of action of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is not fully understood. However, it has been suggested that 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile may exert its biological activities by inhibiting the NF-κB signaling pathway, which plays a key role in inflammation, cancer, and viral infections. 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile may also modulate the expression of various genes involved in apoptosis, cell cycle regulation, and immune response.
Biochemical and Physiological Effects:
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been shown to have various biochemical and physiological effects. 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been found to reduce the levels of reactive oxygen species and lipid peroxidation in lipopolysaccharide-stimulated macrophages. 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in various tissues. Additionally, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been found to improve glucose tolerance and insulin sensitivity in diabetic rats.
Advantages and Limitations for Lab Experiments
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has several advantages for lab experiments. 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a synthetic compound that can be easily synthesized in large quantities with high purity. 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been shown to have low toxicity and high stability under various conditions. However, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile also has some limitations for lab experiments. 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has poor solubility in water, which may limit its use in some assays. Additionally, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile may interact with other compounds or proteins in complex biological systems, which may complicate the interpretation of the results.
Future Directions
There are several future directions for the research on 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile. First, the exact mechanism of action of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile needs to be further investigated. Second, the potential applications of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile in the treatment of various diseases, such as cancer, inflammation, and viral infections, need to be explored in more detail. Third, the pharmacokinetics and pharmacodynamics of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile need to be studied to determine its optimal dosage and administration route. Fourth, the development of new synthetic methods or analogs of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile may improve its biological activities or overcome its limitations. Finally, the safety and efficacy of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile need to be evaluated in preclinical and clinical studies before its potential use in humans.
Synthesis Methods
The synthesis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with malononitrile, followed by cyclization with ammonium acetate and subsequent reduction with sodium borohydride. The yield of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has also been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been found to have anti-viral activity against influenza A virus and herpes simplex virus type 1.
properties
Product Name |
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
|---|---|
Molecular Formula |
C21H16N2O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C21H16N2O3/c1-25-18-10-13(7-9-17(18)24)19-15-8-6-12-4-2-3-5-14(12)20(15)26-21(23)16(19)11-22/h2-10,19,24H,23H2,1H3 |
InChI Key |
UOMYUIVWFJEXAV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B259495.png)

![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)

![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)


![N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)



![N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)
